

Technical Guide: Physicochemical Properties of 3-Phenylazetidin-3-ol Hydrochloride

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Compound of Interest

Compound Name: 3-Phenylazetidin-3-ol hydrochloride

Cat. No.: B1343857

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylazetidin-3-ol hydrochloride (CAS No: 550370-15-5) is a heterocyclic organic compound featuring an azetidine ring substituted with a phenyl group and a hydroxyl group. As a hydrochloride salt, it exhibits properties that are crucial for its handling, formulation, and potential application in medicinal chemistry and drug discovery. The azetidine scaffold is a key structural motif in various biologically active molecules, making a thorough understanding of the physicochemical properties of its derivatives essential for further research and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Phenylazetidin-3-ol hydrochloride**. The information is presented in a structured format to facilitate easy access and comparison for researchers and drug development professionals. Detailed experimental protocols for the determination of key parameters are also provided to assist in laboratory investigations.

Physicochemical Properties

The fundamental physicochemical characteristics of **3-Phenylazetidin-3-ol hydrochloride** are summarized in the tables below. It is important to note that while some properties are well-documented, specific experimental values for others, such as melting point, solubility, pKa, and

$\log P$, are not readily available in published literature. In such cases, predicted values from computational models are provided and are explicitly indicated.

General Properties

Property	Value	Source
Chemical Name	3-Phenylazetidin-3-ol hydrochloride	-
CAS Number	550370-15-5	[1] [2] [3] [4]
Molecular Formula	$C_9H_{12}ClNO$	[1] [3]
Molecular Weight	185.65 g/mol	[3] [5]
Appearance	Solid (predicted)	-

Thermodynamic and Partitioning Properties

Property	Value	Source
Melting Point	Data not available	-
Boiling Point	Data not available	-
Solubility in Water	Soluble (qualitative)	-
pKa	Data not available (predicted to be basic)	-
$\log P$ (Octanol-Water Partition Coefficient)	Data not available (predicted to be low)	-

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physicochemical properties. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of **3-Phenylazetidin-3-ol hydrochloride**.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

- Sample Preparation: A small amount of the finely powdered **3-Phenylazetidin-3-ol hydrochloride** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used.
- Measurement:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a rapid rate initially to approximately 10-15 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
 - The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The range between these two temperatures is the melting range.



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Figure 1: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter influencing the bioavailability of a compound.

Methodology:

- Sample Preparation: An excess amount of **3-Phenylazetidin-3-ol hydrochloride** is added to a known volume of purified water in a sealed vial.
- Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Sample Processing: The saturated solution is filtered through a suitable membrane filter (e.g., 0.22 µm) to remove undissolved solid.
- Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at a given pH.

Methodology:

- Instrumentation: A potentiometer equipped with a pH electrode is used.
- Sample Preparation: A known concentration of **3-Phenylazetidin-3-ol hydrochloride** is dissolved in water or a co-solvent system if necessary.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- Data Collection: The pH of the solution is measured after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

Determination of logP

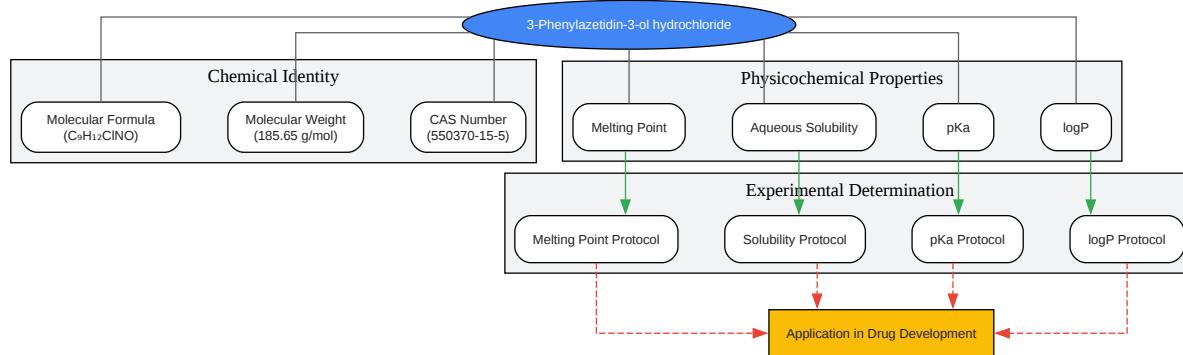
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

Methodology (Shake-Flask Method):

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- Partitioning: A known amount of **3-Phenylazetidin-3-ol hydrochloride** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is gently shaken for a period to allow for partitioning equilibrium to be reached.
- Phase Separation: The two phases are allowed to separate completely.
- Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Logical Relationships of Physicochemical Data

The physicochemical properties of a compound are interconnected and influence its behavior in various systems. The following diagram illustrates the logical flow of information presented in this guide.



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Figure 2: Logical Structure of Physicochemical Data.

Conclusion

This technical guide has summarized the available physicochemical data for **3-Phenylazetidin-3-ol hydrochloride** and provided standardized protocols for their experimental determination. While foundational data such as molecular formula and weight are established, a notable gap exists in the publicly available experimental data for properties like melting point, aqueous solubility, pKa, and logP. The provided experimental workflows offer a starting point for researchers to obtain this critical information. A comprehensive understanding of these properties is paramount for the effective utilization of **3-Phenylazetidin-3-ol hydrochloride** in drug design, formulation development, and broader chemical research.

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